molecular formula C11H13N3O2 B13868724 ethyl N-(1,4-dihydroquinazolin-2-yl)carbamate

ethyl N-(1,4-dihydroquinazolin-2-yl)carbamate

Cat. No.: B13868724
M. Wt: 219.24 g/mol
InChI Key: ANEIUFTXAPVFBV-UHFFFAOYSA-N
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Description

Ethyl N-(1,4-dihydroquinazolin-2-yl)carbamate is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are heterocyclic compounds that have been extensively studied due to their potential pharmaceutical applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(1,4-dihydroquinazolin-2-yl)carbamate typically involves the reaction of anthranilic acid derivatives with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(1,4-dihydroquinazolin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .

Scientific Research Applications

Ethyl N-(1,4-dihydroquinazolin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-(1,4-dihydroquinazolin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(1,4-dihydroquinazolin-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl N-(1,4-dihydroquinazolin-2-yl)carbamate

InChI

InChI=1S/C11H13N3O2/c1-2-16-11(15)14-10-12-7-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H2,12,13,14,15)

InChI Key

ANEIUFTXAPVFBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NCC2=CC=CC=C2N1

Origin of Product

United States

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